1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst, such as aluminum chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction using a sulfonyl chloride derivative and a suitable base, such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-5-oxo-N-(4-aminophenyl)pyrrolidine-3-carboxamide: Similar structure but with an amino group instead of a sulfonamide group.
1-(3,4-dimethylphenyl)-5-oxo-N-(4-methoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with a methoxy group instead of a sulfonamide group.
1-(3,4-dimethylphenyl)-5-oxo-N-(4-chlorophenyl)pyrrolidine-3-carboxamide: Similar structure but with a chloro group instead of a sulfonamide group.
Uniqueness
1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-12-3-6-16(9-13(12)2)22-11-14(10-18(22)23)19(24)21-15-4-7-17(8-5-15)27(20,25)26/h3-9,14H,10-11H2,1-2H3,(H,21,24)(H2,20,25,26) |
InChI Key |
POXOOBXEMHGGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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